![molecular formula C19H24O6S2 B14460641 2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] CAS No. 66152-51-0](/img/structure/B14460641.png)
2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is an organic compound characterized by its complex structure, which includes two benzene rings connected by a methylene bridge, each substituted with a propan-2-yl group and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] typically involves the reaction of 3-(propan-2-yl)benzene-1-sulfonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two benzene rings. The reaction conditions often require a temperature range of 130-160°C and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound with high purity.
化学反应分析
Types of Reactions
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonates, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methylene bridge and propan-2-yl groups contribute to the compound’s overall stability and reactivity .
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis[4-(propan-2-yl)benzene-1-sulfonic acid]
- 2,2’-Methylenebis[3-(methyl)benzene-1-sulfonic acid]
- 2,2’-Methylenebis[3-(ethyl)benzene-1-sulfonic acid]
Uniqueness
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is unique due to the specific positioning of the propan-2-yl groups and the sulfonic acid groups on the benzene rings. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
66152-51-0 |
|---|---|
分子式 |
C19H24O6S2 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
3-propan-2-yl-2-[(2-propan-2-yl-6-sulfophenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H24O6S2/c1-12(2)14-7-5-9-18(26(20,21)22)16(14)11-17-15(13(3)4)8-6-10-19(17)27(23,24)25/h5-10,12-13H,11H2,1-4H3,(H,20,21,22)(H,23,24,25) |
InChI 键 |
XLNQLPIEMVYTAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)CC2=C(C=CC=C2S(=O)(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


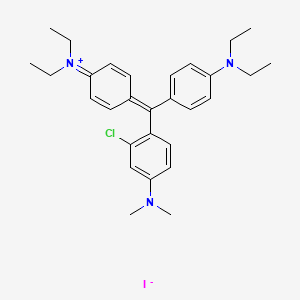

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
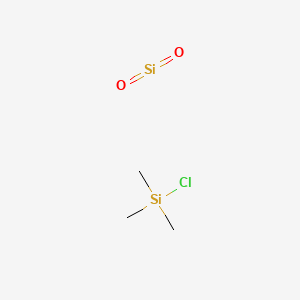
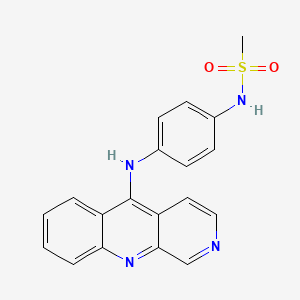
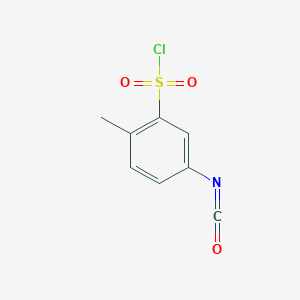


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
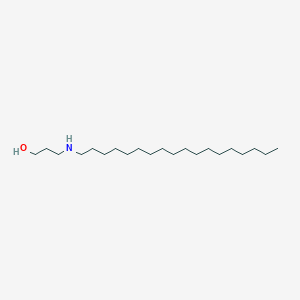
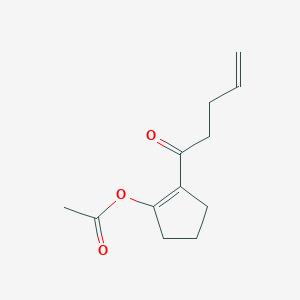

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

